2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal 2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609024
InChI: InChI=1S/C8H15NO2/c1-8(2,6-10)9(3)7-4-11-5-7/h6-7H,4-5H2,1-3H3
SMILES: CC(C)(C=O)N(C)C1COC1
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal

CAS No.:

Cat. No.: VC13609024

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal
Standard InChI InChI=1S/C8H15NO2/c1-8(2,6-10)9(3)7-4-11-5-7/h6-7H,4-5H2,1-3H3
Standard InChI Key NFORXRXVDRXGHX-UHFFFAOYSA-N
SMILES CC(C)(C=O)N(C)C1COC1
Canonical SMILES CC(C)(C=O)N(C)C1COC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a four-membered oxetane ring (C₃H₆O) fused to a methylamino-propanal group. The oxetane ring’s strained geometry increases polarity, while the propanal backbone provides reactivity for further functionalization. Key structural attributes include:

  • Oxetane ring: Enhances solubility and reduces epimerization risk compared to carbonyl groups.

  • Methylamino group: Facilitates hydrogen bonding and interactions with biological targets.

  • Propanal moiety: Serves as a reactive site for condensation or reduction reactions.

Physicochemical Profile

Table 1 summarizes the compound’s critical properties:

PropertyValueSignificance
Molecular FormulaC₈H₁₅NO₂Determines stoichiometric reactivity
Molecular Weight157.21 g/molImpacts pharmacokinetics
Purity≥98% Ensures reproducibility in synthesis
SolubilityHigh in polar solventsEnhances bioavailability
StabilityResists oxidative metabolismProlongs drug half-life

The oxetane ring contributes to a 30–50% improvement in aqueous solubility compared to analogous carbonyl-containing compounds, as verified by partition coefficient studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal typically involves a multi-step sequence:

  • Oxetane derivatization: Reacting 3-oxetanamine with methylating agents to form methyl(oxetan-3-yl)amine.

  • Aldol condensation: Coupling the amine with 2-methylpropanal under basic conditions to form the imine intermediate.

  • Reduction: Catalytic hydrogenation or borohydride reduction stabilizes the aldehyde group.

Industrial-scale production, as reported by MolCore, achieves an 88% yield via optimized palladium-catalyzed cross-coupling and deprotection steps .

Process Optimization

Key challenges in synthesis include controlling stereochemistry and minimizing byproducts. Strategies such as:

  • Low-temperature reactions (−80°C) to prevent racemization .

  • Catalyst selection: Palladium(II) acetate with tri-o-tolylphosphine improves coupling efficiency .

  • Purification: Chromatography or crystallization ensures ≥98% purity for pharmaceutical use .

Applications in Pharmaceutical Research

Drug-Like Properties

The compound’s oxetane ring confers advantages over traditional scaffolds:

  • Solubility: LogP values of −0.5 to 0.2, ideal for oral bioavailability.

  • Permeability: Caco-2 cell assays show 2.5× higher permeability than carbonyl analogs.

  • Metabolic stability: Reduced CYP3A4-mediated oxidation extends in vivo half-life.

Enzyme Inhibition

2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal serves as a precursor for N-acylethanolamine acid amidase (NAAA) inhibitors. Modifying the oxetane’s substituents adjusts inhibitory potency (IC₅₀ 26–1101 nM). For example:

  • NAAA inhibitors: Block inflammation by preventing palmitoylethanolamide degradation.

  • SGLT1/2 inhibitors: Derivatives show potential for diabetes treatment, though selectivity requires optimization .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Distribution

In vitro studies demonstrate:

  • Caco-2 permeability: 12.5 × 10⁻⁶ cm/s, indicating efficient intestinal absorption.

  • Plasma protein binding: 85–90%, suggesting moderate tissue distribution.

Metabolism and Excretion

The oxetane ring resists hepatic oxidation, with 70% of the compound excreted unchanged in urine. CYP3A4 mediates residual metabolism, producing inactive carboxylate metabolites.

Future Directions and Challenges

Expanding Therapeutic Targets

Ongoing research explores applications in:

  • Oncology: Designing kinase inhibitors targeting EGFR or ALK.

  • Neurodegeneration: Modulating amyloid-β aggregation via propanal derivatives.

Synthetic Innovations

Advances in flow chemistry and enzymatic catalysis could reduce production costs by 40% while improving enantiomeric excess .

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